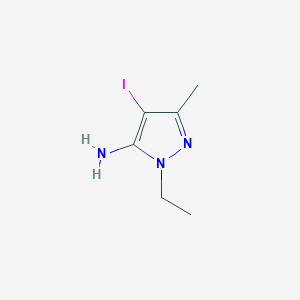

1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-iodo-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN3/c1-3-10-6(8)5(7)4(2)9-10/h3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRLJKIEAYNZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 4 Iodo 3 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Strategic Approaches to Pyrazole (B372694) Ring Formation with Iodo and Amine Functionalities

The construction of the pyrazole ring is the foundational step in the synthesis of 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine. The presence of an amine group at the 5-position and the potential for subsequent iodination at the 4-position guides the choice of starting materials and reaction conditions.

Cyclization Reactions Employing Substituted Hydrazines and 1,3-Bis-electrophilic Reagents

A versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgchim.it This approach is highly effective for constructing the pyrazole core with a primary amine substituent. The reaction proceeds through a nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate, which then undergoes intramolecular cyclization by the attack of the other nitrogen on the nitrile carbon. beilstein-journals.org

For the synthesis of the 3-methyl-pyrazol-5-amine core, a suitable 1,3-bis-electrophilic reagent would be a β-ketonitrile such as acetoacetonitrile (3-oxobutanenitrile). The reaction with a substituted hydrazine, like ethylhydrazine (B1196685), would in principle lead to the N-ethylated pyrazole directly. However, the use of hydrazine hydrate (B1144303) followed by a subsequent N-alkylation step is often preferred to control regioselectivity. mdpi.compublish.csiro.au

| Reactant 1 | Reactant 2 | Key Features of the Reaction | Resulting Core Structure |

| β-Ketonitrile (e.g., Acetoacetonitrile) | Substituted Hydrazine (e.g., Ethylhydrazine) | Forms the pyrazole ring with amino and other substituents in one step. beilstein-journals.org | Substituted Pyrazol-5-amine |

| 1,3-Diketone | Hydrazine | A classic Knorr-type reaction to form the pyrazole ring. wikipedia.org | Substituted Pyrazole |

| α,β-Unsaturated Nitriles | Hydrazines | Another route to 3(5)-aminopyrazoles. chim.it | 3(5)-Aminopyrazole |

Direct Pyrazole Ring Functionalization Strategies

Direct functionalization of a pre-formed pyrazole ring is another key strategy. rsc.org While the primary focus of this section is on ring formation, it is important to note that direct C-H functionalization techniques are emerging as powerful tools. researchgate.net These methods can introduce various substituents onto the pyrazole core in a single step, potentially streamlining the synthetic sequence. For instance, after the initial formation of the 3-methyl-1H-pyrazol-5-amine, direct C-H iodination at the 4-position can be achieved.

Introduction of the Iodo Group into the Pyrazole Core: Regioselectivity and Mechanistic Insights

The introduction of an iodine atom at the C4 position of the pyrazole ring is a crucial step. The electronic nature of the pyrazole ring and the substituents already present will dictate the regioselectivity of the iodination reaction. Electrophilic substitution reactions on the pyrazole ring typically occur at the 4-position, which is the most electron-rich and sterically accessible position. arkat-usa.org

Electrophilic Iodination Techniques (e.g., Iodine/Hydrogen Peroxide Systems)

A common and environmentally friendly method for the iodination of pyrazoles is the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in water. researchgate.netresearchgate.net This system generates an electrophilic iodine species in situ, which then attacks the electron-rich C4 position of the pyrazole ring. This method is often highly regioselective for the 4-position and offers good to excellent yields. researchgate.net The reaction is believed to proceed through a standard electrophilic aromatic substitution mechanism. stackexchange.com Other oxidizing systems, such as trifluoroperacetic acid, can also be used to facilitate electrophilic iodination and can lead to polyiodinated products if desired. bit.edu.cnrsc.org

| Iodinating Reagent System | Key Features | Typical Regioselectivity |

| Iodine / Hydrogen Peroxide | Green and practical method, often performed in water. researchgate.netresearchgate.net | Highly selective for the 4-position. |

| Iodine / Oxidizing Agent (e.g., CAN) | Can be used for various pyrazole substrates. nih.gov | Generally directs to the 4-position. |

| N-Iodosuccinimide (NIS) | A common and effective electrophilic iodine source. | Predominantly 4-iodination. |

Transition-Metal-Catalyzed Iodination and Direct C-H Functionalization

While electrophilic iodination is the most common approach, transition-metal-catalyzed methods for C-H functionalization are gaining prominence. rsc.orgresearchgate.net These reactions can offer alternative pathways for the introduction of iodine, sometimes with different regioselectivities or functional group tolerances. Palladium- or copper-catalyzed reactions, for instance, can be employed for the direct C-H iodination of pyrazoles, although this is less common than for other halogens. nih.gov These methods often require a directing group to achieve high regioselectivity.

Synthetic Pathways for N-Alkylation and Methyl Substitution on the Pyrazole Ring System

The final steps in the synthesis of this compound involve the introduction of the N-ethyl and C-methyl groups. The timing of these steps is crucial for controlling the final structure.

The introduction of the methyl group at the C3 position is typically achieved by selecting the appropriate 1,3-dicarbonyl or β-ketonitrile starting material, such as acetylacetone (B45752) or acetoacetonitrile, respectively, during the initial pyrazole ring formation. beilstein-journals.orgwikipedia.org

N-alkylation of the pyrazole ring is a well-studied transformation. For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. mdpi.comsemanticscholar.org The regioselectivity is influenced by steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions (e.g., basic or acidic catalysis). publish.csiro.auresearchgate.net In the case of 4-iodo-3-methyl-1H-pyrazol-5-amine, alkylation can occur at either of the two ring nitrogen atoms. The presence of the methyl group at the 3-position and the amino group at the 5-position will influence the nucleophilicity of the adjacent nitrogen atoms. Generally, steric hindrance from the adjacent methyl group might favor alkylation at the N1 position, leading to the desired 1-ethyl product. mdpi.comresearchgate.net

Common methods for N-alkylation include the use of alkyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base, or alternative methods such as using trichloroacetimidates with a Brønsted acid catalyst. mdpi.comsemanticscholar.org Enzymatic methods for N-alkylation are also being developed to achieve high regioselectivity. thieme-connect.com

| Alkylation Method | Reagents | Key Features |

| Base-promoted Alkylation | Alkyl halide (e.g., ethyl iodide), Base (e.g., K2CO3, NaH) | A common and straightforward method; can yield mixtures of regioisomers. publish.csiro.au |

| Acid-catalyzed Alkylation | Trichloroacetimidates, Brønsted acid | Provides an alternative to base-mediated methods, with regioselectivity influenced by sterics. mdpi.comsemanticscholar.orgresearchgate.net |

| Enzymatic Alkylation | Engineered enzymes, Alkylating agent | Offers high regioselectivity but may have limited substrate scope. thieme-connect.com |

Selective N1-Ethyl Substitution Methodologies

The regioselective alkylation of the pyrazole ring, which contains two adjacent and nonequivalent nitrogen atoms, is a significant synthetic challenge. For a 3-substituted pyrazole, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of isomers. rsc.orglookchem.com Achieving selective N1-ethylation is critical for the synthesis of the target compound.

Several factors influence the regioselectivity of N-alkylation, including the nature of the substituent on the pyrazole ring, the choice of alkylating agent, the base, and the solvent. lookchem.combeilstein-journals.org Systematic studies have shown that for 3-substituted pyrazoles, using a potassium carbonate (K2CO3) base in a dimethyl sulfoxide (B87167) (DMSO) solvent system can achieve regioselective N1-alkylation, -arylation, and -heteroarylation. lookchem.comacs.org The steric hindrance of the substituent at the C3 position plays a crucial role; bulkier groups tend to direct substitution to the less sterically hindered N1 position. lookchem.com While this effect is more pronounced with larger substituents, it provides a foundational strategy for directing the ethyl group to the desired nitrogen.

Another approach involves the cyclocondensation of an appropriately substituted hydrazine, in this case, ethylhydrazine, with a suitable 1,3-dielectrophile. This method builds the ring with the N1-substituent already in place, circumventing the issue of post-synthesis alkylation and potential isomer formation. rsc.org The choice of solvent can significantly impact the regioselectivity of such cyclocondensations, with pyridine (B92270) being identified as an excellent solvent for favoring the formation of N1-substituted products. rsc.org

Advanced catalyst-free Michael reactions have also been developed for highly regioselective N1-alkylation of 1H-pyrazoles, achieving N1/N2 ratios greater than 99.9:1 in some cases. researchgate.net These methods offer a direct and efficient route to N1-substituted pyrazoles bearing a variety of functional groups.

Table 1: Comparison of N1-Alkylation Strategies for Pyrazoles

| Methodology | Key Features | Typical Reagents/Conditions | Regioselectivity (N1:N2) | Reference |

|---|---|---|---|---|

| Base-Mediated Alkylation | Steric hindrance at C3 directs N1 substitution. | Alkyl halide, K2CO3, DMSO | Varies, favors N1 with bulky C3 groups | lookchem.comacs.org |

| Cyclocondensation | N1-substituent is introduced from the start. | Substituted hydrazine (e.g., ethylhydrazine), 1,3-dielectrophile, pyridine | Good to excellent | rsc.org |

| Michael Addition | Catalyst-free, high regioselectivity. | α,β-unsaturated ketones | >99:1 | researchgate.net |

Methyl Group Introduction at C3 Position

The placement of a methyl group at the C3 position of the pyrazole ring is typically achieved by constructing the ring from precursors that already contain the required carbon framework. The classic Knorr pyrazole synthesis is a primary example, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. wikipedia.org To obtain a 3-methylpyrazole, a β-diketone like acetylacetone can be reacted with hydrazine. wikipedia.org For the target molecule, reacting ethylhydrazine with a functionalized 1,3-dicarbonyl equivalent that also leads to the C5-amine and C4-iodo groups would be the strategy.

Syntheses of pyrazoles with specific substituents at C3 and C5 have been developed by reacting alkynyl ketones with hydrazine. acs.orgfigshare.com This approach allows for the installation of different groups at the C3 and C5 positions by choosing the appropriate starting materials. For instance, a protected alkynol can be coupled with an acid chloride, and the resulting alkynyl ketone is then cyclized with hydrazine to form the pyrazole nucleus. acs.orgfigshare.com

Direct functionalization of a pre-formed pyrazole ring at the C3 position is challenging due to the relative reactivity of the ring carbons, with C4 and C5 being more susceptible to electrophilic substitution and C-H activation. scholaris.ca However, strategies have been developed that involve protecting other positions to guide reactivity to C3 or using specialized catalyst systems. For example, a Pd(II)/phenanthroline catalyst system has been used for the direct arylation of the C3 position. scholaris.ca While this demonstrates the feasibility of direct C3 functionalization, adapting such methods for methylation would require specific reagents and conditions. The more common and reliable approach remains the construction of the pyrazole ring from a precursor already containing the C3-methyl group.

Multicomponent and One-Pot Reactions for Integrated Formation of this compound

The synthesis of polysubstituted pyrazoles is often achieved through the condensation of hydrazines, β-ketoesters or β-ketonitriles, and aldehydes. beilstein-journals.orgnih.gov A plausible MCR approach for the target molecule could involve ethylhydrazine, a β-ketonitrile (such as acetoacetonitrile to provide the C3-methyl and C5-amine functionalities), and a source for the iodo group.

One-pot procedures have been developed that combine condensation to form a pyrazoline intermediate, followed by in-situ oxidation and halogenation. thieme-connect.com For instance, the condensation of ketones, aldehydes, and hydrazine can form a pyrazoline, which is then oxidized. Using an iodinating agent like iodine monochloride (ICl) in this one-pot sequence can directly yield an iodopyrazole. thieme-connect.com This integrated approach avoids the isolation of intermediates and allows for the direct formation of the halogenated pyrazole core.

Table 2: Examples of One-Pot/Multicomponent Pyrazole Syntheses

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Four-Component Reaction | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Rapid assembly of complex pyranopyrazoles, often catalyzed. | nih.gov |

| Three-Component Reaction | Ketone, aldehyde, hydrazine monohydrochloride | In-situ formation of pyrazoline followed by oxidation/halogenation. | thieme-connect.com |

| Domino Reaction | Enaminone, hydrazine, aryl halide | Initial cyclization followed by Ullmann coupling for N-functionalization. | beilstein-journals.org |

| Three-Component Reaction | Phenyl hydrazines, nitroolefins, benzaldehydes | Enzyme-catalyzed, regioselective synthesis of 1,3,5-trisubstituted pyrazoles. | acs.orgresearchgate.net |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives is a growing area of focus, aiming to develop more sustainable and environmentally benign processes. nih.govbenthamdirect.com Key strategies include the use of green solvents, renewable energy sources, recyclable catalysts, and atom-economical reaction designs like MCRs. nih.govresearchgate.net

The use of water as a solvent is a cornerstone of green chemistry. thieme-connect.com Many multicomponent reactions for pyrazole synthesis have been successfully performed in aqueous media, often with the aid of catalysts or sonication, which can lead to high yields and simple work-up procedures. nih.govresearchgate.netthieme-connect.com For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved via catalyst-free multicomponent reactions in water under ultrasonic irradiation. nih.gov

The development of heterogeneous and recyclable catalysts is another important aspect. nih.gov Catalysts such as nano SiO2, magnetic nano-[CoFe2O4], and various supported acid catalysts have been employed in pyrazole synthesis. nih.govresearchgate.netthieme-connect.com These catalysts can often be easily recovered and reused, reducing waste and cost. Natural catalysts, such as lemon peel powder, have also been explored for one-pot pyrazole synthesis under ultrasonication. ijsrch.com

Solvent-free reaction conditions, often facilitated by grinding or microwave irradiation, represent another green approach that minimizes the use of volatile organic compounds. researchgate.net These methods are not only environmentally friendly but can also lead to shorter reaction times and improved yields. The principles of MCRs and one-pot reactions directly align with green chemistry by maximizing atom economy and reducing the number of synthetic steps and associated waste. acs.orgacs.org

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

| Principle | Application/Methodology | Advantages | Reference(s) |

|---|---|---|---|

| Green Solvents | Using water as the reaction medium. | Non-toxic, abundant, safe, simplifies work-up. | nih.govthieme-connect.comthieme-connect.com |

| Catalysis | Employing heterogeneous, recyclable, or natural catalysts. | Reduces waste, allows for catalyst reuse, lowers environmental impact. | nih.govresearchgate.netijsrch.com |

| Alternative Energy | Microwave or ultrasonic irradiation. | Shorter reaction times, increased energy efficiency, higher yields. | nih.govbenthamdirect.comresearchgate.net |

| Atom Economy | Multicomponent and one-pot reactions. | Reduces steps and waste, improves efficiency. | acs.orgacs.orgnih.gov |

| Solvent-Free Reactions | Grinding or neat reaction conditions. | Eliminates solvent waste, simplifies purification. | researchgate.net |

Detailed Spectroscopic and Computational Elucidation of 1 Ethyl 4 Iodo 3 Methyl 1h Pyrazol 5 Amine Structure and Electronic Properties

Computational Chemistry and Quantum Mechanical Analysis

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., Fukui functions)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). numberanalytics.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. bhu.ac.in

For 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine, the distribution and energies of these orbitals are heavily influenced by the various substituents on the pyrazole (B372694) ring. The amino (-NH2) group at position 5 is a strong electron-donating group, which significantly raises the energy of the HOMO, concentrating its electron density primarily on the pyrazole ring and the amino nitrogen. Conversely, the iodine atom at position 4, being electronegative, tends to lower the LUMO energy. Theoretical calculations, typically using DFT methods like B3LYP with a 6-311++G(d,p) basis set, are employed to quantify these properties. researchgate.netnih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). scielo.org.mx

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Values) Note: These values are representative estimates based on DFT calculations for structurally similar pyrazole derivatives and are presented for illustrative purposes.

| Parameter | Value | Unit | Significance |

| EHOMO | -5.85 | eV | Electron-donating ability |

| ELUMO | -1.20 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.65 | eV | Chemical reactivity and stability |

| Ionization Potential (I) | 5.85 | eV | Energy to remove an electron |

| Electron Affinity (A) | 1.20 | eV | Energy released when adding an electron |

| Chemical Hardness (η) | 2.325 | eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.525 | eV | Power to attract electrons |

| Electrophilicity Index (ω) | 2.68 | eV | Propensity to accept electrons |

To identify specific reactive sites within the molecule, local reactivity descriptors such as Fukui functions are calculated. researchgate.netnih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. mdpi.com This allows for the prediction of the most likely sites for:

Nucleophilic attack (f+(r)): Where an electron is added (LUMO density).

Electrophilic attack (f-(r)): Where an electron is removed (HOMO density).

Radical attack (f0(r)): An average of the two.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations can explore its conformational landscape. The primary sources of flexibility are the rotation around the N1-C(ethyl) bond and the C(ethyl)-C(methyl) bond of the ethyl group. Simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for understanding how the molecule interacts with solvents. By simulating the pyrazole derivative in a box of solvent molecules (e.g., water, ethanol, or DMSO), one can analyze the structure and dynamics of the solvation shells. uomustansiriyah.edu.iq Key insights include the number of solvent molecules in the first solvation shell, the average distance of these molecules from specific atoms (like the amino group's hydrogens or the pyrazole's nitrogens), and the average lifetime of hydrogen bonds formed between the solute and solvent. researchgate.net The amino group is expected to act as a strong hydrogen bond donor, while the pyrazole's pyridine-like nitrogen (N2) would be a primary hydrogen bond acceptor.

Table 2: Representative Molecular Dynamics Simulation Parameters and Potential Findings in Aqueous Solution Note: This table outlines typical parameters and expected outcomes from an MD simulation and does not represent results from a specific published study on this molecule.

| Parameter / Finding | Description / Illustrative Value |

| Simulation Setup | |

| Force Field | OPLS (Optimized Potentials for Liquid Simulations) |

| Solvent Model | TIP3P Water |

| System Temperature | 298.15 K |

| Simulation Time | 100 ns |

| Potential Findings | |

| Predominant Conformer | Ethyl group oriented to minimize steric hindrance with the C5-amino group. |

| Avg. H-bonds (NH2 as donor) | 2-3 |

| Avg. H-bonds (N2 as acceptor) | 1-2 |

| First Solvation Shell Radius (NH2) | ~3.5 Å |

| Water Residence Time (NH2) | 5-10 ps |

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Steric Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest using statistical methods. researchgate.net For this compound, QSPR models can be developed to predict various electronic and steric parameters without the need for intensive quantum mechanical calculations for every new derivative.

The first step in QSPR is to calculate a set of molecular descriptors that numerically represent the molecule's chemical information. These descriptors fall into several categories, including electronic, steric, topological, and thermodynamic. shd-pub.org.rsnih.gov

Electronic Parameters: These describe the electronic properties of the molecule. Examples include the dipole moment, polarizability, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Parameters: These relate to the size and shape of the molecule. Common steric descriptors include the molecular volume, van der Waals volume, surface area, and specific geometric parameters like bond lengths and angles. shd-pub.org.rs

Once a database of pyrazole derivatives and their calculated properties is established, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model. shd-pub.org.rs Such a model could, for instance, predict the polarizability of new pyrazole derivatives based on a combination of their molecular volume and the number of specific chemical fragments. These models provide valuable information for designing molecules with desired electronic or steric properties. researchgate.net

Table 3: Key Electronic and Steric QSPR Descriptors for this compound (Illustrative Values) Note: The values presented are hypothetical estimates for the purpose of illustrating the types of descriptors used in QSPR studies.

| Descriptor Type | Descriptor Name | Illustrative Value | Unit |

| Electronic | Dipole Moment | 3.5 | Debye |

| Polarizability | 18.5 | ų | |

| Mulliken Charge on N (amino) | -0.85 | e | |

| Mulliken Charge on I | -0.15 | e | |

| Steric | Molecular Weight | 279.1 | g/mol |

| Molecular Volume | 165.2 | ų | |

| Van der Waals Surface Area | 180.4 | Ų | |

| Number of Rotatable Bonds | 2 | - |

Mechanistic Investigations into the Chemical Reactivity of 1 Ethyl 4 Iodo 3 Methyl 1h Pyrazol 5 Amine

Reactivity of the Iodo Group (C-I Bond)

The carbon-iodine (C-I) bond at the C4 position of the pyrazole (B372694) ring is the most reactive site for transformations involving the introduction of new carbon-carbon or carbon-heteroatom bonds. The high polarizability and relative weakness of the C-I bond make it an excellent leaving group in a variety of reactions.

The iodo group at the C4 position makes 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds, allowing for the construction of complex molecular architectures. 4-Iodopyrazoles are frequently used as building blocks for preparing more complex trifluoromethylated pyrazoles and other derivatives. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-iodopyrazole (B32481) with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. It is a highly effective method for forming aryl-aryl or aryl-vinyl bonds. For instance, 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles have been successfully coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst to yield the corresponding 4-phenylpyrazole derivatives. researchgate.netnih.gov The transformation of a 4-iodopyrazole derivative via a Suzuki-Miyaura coupling reaction has been reported as a key step in the formal total synthesis of the alkaloid withasomnine. nih.govsemanticscholar.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the 4-iodopyrazole with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as CuI, in the presence of an amine base. organic-chemistry.org This methodology has been applied to various 4-iodopyrazole derivatives to synthesize 4-alkynylpyrazoles, which are valuable intermediates. researchgate.netarkat-usa.org For example, 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazoles react with phenylacetylene (B144264) using Pd(PPh₃)₄ and CuI to produce 4-(phenylethynyl)pyrazoles in good yields. researchgate.netnih.gov Even sterically demanding or electronically deactivated chloro-iodopyrazoles can be selectively coupled at the iodo position with phenylacetylene under typical Sonogashira conditions. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the 4-iodopyrazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgthieme-connect.de This reaction provides a direct method for the alkenylation of the pyrazole core. While specific examples for this compound are not extensively detailed, the general reactivity of iodoarenes in Heck reactions is well-established, favoring arylation at the terminal position of monosubstituted alkenes to yield products with an E configuration. thieme-connect.de

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Aryl-4-iodo-3-(CF₃)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, reflux | 4-Phenylpyrazole derivative | 56% | nih.gov |

| Sonogashira | 1-Aryl-4-iodo-3-(CF₃)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N, 80 °C | 4-(Phenylethynyl)pyrazole derivative | Good | researchgate.netnih.gov |

| Sonogashira | 5-Chloro-4-iodo-3-methyl-1-phenyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 5-Chloro-4-(phenylethynyl)pyrazole | Good | researchgate.net |

| Heck | Iodoarenes (general) | Activated Alkenes | Palladium(0) catalyst, Base | Polar aprotic solvent | (E)-Alkene | High | thieme-connect.de |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. nih.gov For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. nih.gov

In the case of this compound, the pyrazole ring is substituted with an amino group (-NH₂) at the C5 position. The amino group is a powerful electron-donating group, which increases the electron density of the pyrazole ring. This electron-donating effect deactivates the ring towards nucleophilic attack, making SNAr reactions at the C4-iodo position mechanistically unfavorable. Consequently, cross-coupling reactions are the predominant pathway for the functionalization of the C-I bond in this and similar 5-aminopyrazole systems.

The carbon-iodine bond is susceptible to homolytic cleavage under certain conditions, initiating radical-based transformations. Visible light, for instance, can induce homolytic C–N bond cleavage in some pyrazole systems to generate radical intermediates. nih.gov While less common than palladium-catalyzed pathways, radical reactions offer alternative synthetic routes.

Mechanistic studies have suggested that radical processes may be involved in certain functionalizations of the pyrazole C4 position. For example, a C4-sulfenylation of 4-iodo-1H-pyrazole-5-amines with arylsulfonyl hydrazides in water has been developed. researchgate.net Investigations into this reaction indicate that the in-situ formation of molecular iodine from the starting 4-iodopyrazole in the presence of the sulfonyl hydrazide is a key step, pointing towards a potential radical-mediated mechanism for the C-S bond formation. researchgate.net Additionally, the NO₂ free radical has been proposed as the nitrating agent in the C4-nitration of pyrazolin-5-ones, further highlighting the potential for radical pathways in pyrazole chemistry. researchgate.net

Reactivity of the Amino Group (-NH₂)

The exocyclic amino group at the C5 position is a key nucleophilic center in this compound. Its reactivity is central to further derivatization and the construction of fused heterocyclic systems. 5-Aminopyrazoles are extensively used as synthons for a variety of fused pyrazoloazines with potential medicinal applications. beilstein-journals.orgnih.gov

The lone pair of electrons on the nitrogen atom of the amino group allows it to readily react with various electrophiles.

Acylation: The amino group can be easily acylated by reacting with acylating agents such as acid chlorides or anhydrides. For example, treatment of 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile with acetic anhydride (B1165640) yields the corresponding acetyl amide derivative. sciencepublishinggroup.com This reaction is a common method for protecting the amino group or for introducing acyl moieties to modify the compound's properties.

Alkylation: While N-alkylation of the pyrazole ring itself is common, direct alkylation of the exocyclic amino group can also be achieved, though it may lead to mixtures of mono- and di-alkylated products. Selective alkylation often requires specific reaction conditions or protecting group strategies.

Sulfonylation: The amino group reacts with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), in the presence of a base like triethylamine (B128534) to form sulfonamides. mdpi.com A study on the N-sulfonylation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with tosyl chloride resulted in a high yield of the corresponding N,N-ditosylbenzenesulfonamide, indicating the high reactivity of the amino group towards this class of electrophiles. mdpi.com

| Reaction Type | Substrate Example | Reagent | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acylation | 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Acetic anhydride | - | Acetyl amide derivative | sciencepublishinggroup.com |

| Sulfonylation | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride (2 equiv.) | Triethylamine (2 equiv.), Acetonitrile, RT | N,N-Ditosylbenzenesulfonamide | mdpi.com |

One of the most significant transformations of the 5-amino group is diazotization, which involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. sciencepublishinggroup.com This process converts the amino group into a highly reactive diazonium salt intermediate.

This diazonium intermediate is often not isolated but is used directly in subsequent reactions. A key application is intramolecular cyclization to form fused heterocyclic systems. When the pyrazole ring bears a suitable group at the C4 position, such as a nitrile, the diazonium salt can undergo cyclization to yield pyrazolo[3,4-d] researchgate.netnih.govbeilstein-journals.orgtriazin-4-ones. This one-pot diazotization-cyclization strategy is a valuable tool for the synthesis of nitrogen-rich fused heterocycles. nih.govbeilstein-archives.org The reaction is believed to proceed through the formation of a diazo-carboxamide intermediate, formed after in-situ hydrolysis of the C4-nitrile group, which then undergoes ring closure. This methodology has been successfully applied to various 5-amino-1H-pyrazole-4-carbonitriles to produce a range of substituted pyrazolo[3,4-d] researchgate.netnih.govbeilstein-journals.orgtriazines. nih.gov

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C5 position of the pyrazole ring in this compound is a key functional group that readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. arkat-usa.orgekb.egekb.eg These reactions typically result in the formation of Schiff bases (imines), which are compounds containing a carbon-nitrogen double bond. ekb.egekb.eg The reaction proceeds through a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reactivity of 5-aminopyrazoles in such condensations can be influenced by the nature of the substituents on both the pyrazole ring and the carbonyl compound. researchgate.netnih.gov For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic precursors can lead to the formation of fused heterocyclic systems like pyrazolopyridines. nih.govresearchgate.net Studies on similar 5-aminopyrazole derivatives have shown that these condensation reactions can be catalyzed by acids or transition metals. researchgate.net The stoichiometry of the reaction is also crucial for achieving high conversion rates. acs.org

The resulting Schiff bases derived from pyrazoles are of significant interest due to their diverse applications, including their use as ligands in coordination chemistry and their potential biological activities. researchgate.netchemistryjournal.net The formation of these imines can be confirmed using various spectroscopic techniques, such as FT-IR and ¹H-NMR spectroscopy, where the appearance of a characteristic peak for the azomethine proton (CH=N) is indicative of Schiff base formation. ekb.egekb.eg

Table 1: Examples of Condensation Reactions with 5-Aminopyrazoles

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-Aminopyrazole | Aromatic Aldehyde | Schiff Base | ekb.eg |

| 5-Aminopyrazole | Aryl Methyl Ketone | C-4 Dicarbonylated Aminopyrazole | researchgate.net |

| 3-Substituted 5-Aminopyrazole | Arylidenepyruvic Acid | Pyrazolo[3,4-b]pyridine-6-carboxylic Acid | researchgate.net |

| 5-Aminopyrazole | β-halovinyl/aryl aldehyde | Pyrazolo[3,4-b]pyridine | nih.gov |

Electrophilic and Nucleophilic Reactions of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attack, influenced by the substituents present on the ring. researchgate.net

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, including pyrazoles. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The position of substitution on the pyrazole ring is directed by the existing substituents. For pyrazole and its derivatives, electrophilic substitution, such as halogenation, predominantly occurs at the C4 position. researchgate.net

Halogenation: The introduction of a halogen atom onto the pyrazole ring can be achieved using various halogenating agents. researchgate.net For instance, reactions with N-halosuccinimides (NCS, NBS) can effectively introduce chlorine or bromine at the C4 position. researchgate.netnih.gov Iodination can be accomplished using elemental iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netnih.gov The iodine atom in this compound already occupies the C4 position, which is the most common site for electrophilic attack. Further halogenation would likely require forcing conditions and might lead to substitution at other positions or on the N-ethyl group, depending on the specific reagents and reaction conditions.

Nitration: Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The nitro group is a strong deactivating group, making subsequent substitutions more difficult. youtube.com For the title compound, nitration would be expected to occur at an available position on the pyrazole ring, with the directing effects of the existing ethyl, methyl, amino, and iodo groups influencing the regioselectivity.

Sulfonation: Sulfonation is the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in concentrated sulfuric acid). libretexts.orgorganicchemistrytutor.com This reaction is reversible, a property that can be exploited in synthesis to use the sulfonic acid group as a temporary blocking group to direct other substituents to specific positions. libretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Reference |

| Halogenation (Br) | Br₂, FeBr₃ | Br⁺ | youtube.com |

| Halogenation (Cl) | Cl₂, AlCl₃ | Cl⁺ | youtube.com |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | masterorganicchemistry.com |

Directed Metalation (e.g., Lithiation, Magnesiation) and Subsequent Functionalization

Directed metalation is a powerful synthetic strategy for the functionalization of specific positions on an aromatic ring that might not be accessible through classical electrophilic substitution reactions. This process involves the deprotonation of a C-H bond by a strong organometallic base, such as an organolithium or organomagnesium reagent, directed by a nearby functional group. The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of substituents.

For pyrazole derivatives, directed metalation can occur at different positions depending on the substituents. For instance, treatment of certain 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) followed by quenching with elemental iodine leads exclusively to the formation of 5-iodo derivatives. researchgate.netresearchgate.net This indicates that the lithiation occurs selectively at the C5 position. The iodine atom at the C4 position of this compound could potentially be exchanged with a metal through a halogen-metal exchange reaction, providing another route to a functionalized pyrazole at the C4 position. This metalated intermediate could then react with various electrophiles to introduce new functional groups.

Redox Chemistry and Electrochemistry of this compound

The redox behavior of this compound is influenced by the pyrazole core and its various substituents. The pyrazole ring itself can undergo both oxidation and reduction, although it is generally considered an electron-rich aromatic system. The amino group at the C5 position is susceptible to oxidation. For example, reactions of N-aminopyrazoles with certain halogenating reagents can lead to the oxidation of the amino group to give 1,2,3-triazines. researchgate.net

Electrochemical methods provide a means to study and induce redox reactions. Electrooxidation can be used to functionalize pyrazole-type compounds, leading to C-Cl, C-Br, C-I, C-S, and N-N coupling products. nih.gov The anodic oxidation of a substrate can invert its polarity, making a typically nucleophilic compound, like a pyrazole, reactive towards other nucleophiles. nih.gov For the title compound, cyclic voltammetry could be employed to determine its oxidation and reduction potentials, providing insights into its electronic properties and potential for electrochemical transformations.

Catalytic Transformations Involving this compound as Substrate or Ligand

The presence of the iodo substituent at the C4 position makes this compound a valuable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

As a Substrate: 4-Iodopyrazoles are known to participate in several important cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. It is a versatile method for forming C-C bonds. nih.govnih.gov 4-Iodopyrazoles have been successfully used in Suzuki-Miyaura reactions to introduce aryl or other organic groups at the C4 position. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. researchgate.netarkat-usa.org This method allows for the introduction of alkynyl groups onto the pyrazole ring. nih.govresearchgate.net

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst. nih.gov

C-O and C-N Coupling Reactions: Copper-catalyzed coupling reactions have been employed for the direct alkoxylation (C-O bond formation) and amination (C-N bond formation) of 4-iodopyrazoles. nih.govsemanticscholar.org For example, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols can be achieved using a CuI catalyst. nih.govsemanticscholar.org

Table 3: Cross-Coupling Reactions of 4-Iodopyrazoles

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Organoboron Compound | Pd(PPh₃)₄ / K₂CO₃ | C-C | nih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | C-C (sp) | nih.gov |

| C-O Coupling | Alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | C-O | nih.gov |

Exploration of 1 Ethyl 4 Iodo 3 Methyl 1h Pyrazol 5 Amine in Advanced Chemical Applications Non Clinical

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The structural features of 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine, namely the nucleophilic amino group and the reactive carbon-iodine bond, make it an excellent starting material for the construction of a variety of heterocyclic systems. The pyrazole (B372694) core itself is a common motif in many biologically active compounds, and the ability to further elaborate on this scaffold is of significant interest to synthetic chemists.

One of the most significant applications of aminopyrazoles is in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These fused systems are of particular interest due to their structural analogy to purines, which can lead to interesting biological activities.

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The reaction typically proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to afford the fused pyridine (B92270) ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.com For instance, the reaction of a 5-aminopyrazole with an unsymmetrical diketone can lead to the formation of two regioisomers. mdpi.com

Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from 5-aminopyrazoles through various routes. One common method involves the reaction with a one-carbon synthon, such as formamide (B127407) or orthoformates, to construct the pyrimidine (B1678525) ring. nih.govsemanticscholar.org Another approach utilizes the Vilsmeier-Haack reagent to introduce a formyl group at the 4-position of the pyrazole ring, which can then be cyclized with an appropriate amine or amide to form the pyrimidine ring. nih.govsemanticscholar.org The functional groups on the starting aminopyrazole, such as the iodo group in this compound, offer further opportunities for diversification of the final fused products through cross-coupling reactions. nih.gov

| Fused System | Reactant | General Reaction Conditions | Key Features |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | 1,3-Diketone | Acidic or basic catalysis, heating | Formation of a pyridine ring fused to the pyrazole core. mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Formamide | High temperature | Construction of a pyrimidine ring, leading to purine (B94841) analogs. nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Vilsmeier-Haack Reagent followed by an amine | Two-step process involving formylation and cyclization | Versatile method for introducing diversity at the pyrimidine ring. semanticscholar.org |

The concept of combinatorial chemistry aims to rapidly generate large libraries of related compounds for screening in various assays. The structure of this compound is well-suited for this purpose. The presence of two distinct reactive sites, the amino group and the iodo group, allows for orthogonal functionalization.

The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. On the other hand, the iodo group is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity allows for the creation of a large number of derivatives from a single starting scaffold, which can then be screened for desired properties. While specific combinatorial libraries based on this compound are not extensively reported in the literature, its structural features make it an ideal candidate for such applications.

Investigation as a Ligand in Coordination Chemistry

The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Pyrazole-based ligands have been extensively studied in coordination chemistry due to their ability to form stable complexes with a wide variety of metals. researchgate.net

The coordination behavior of this compound as a ligand would depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent. The pyrazole ring can coordinate to a metal center through its pyridinic nitrogen atom (N2). The amino group can also participate in coordination, potentially leading to the formation of chelate rings, which would enhance the stability of the resulting metal complexes.

Metal complexes derived from pyrazole-based ligands have shown promise in various catalytic applications. The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity of the metal center. The presence of the iodo-substituent in this compound could potentially influence the catalytic activity of its metal complexes.

For instance, palladium complexes of pyrazole-based ligands have been explored as catalysts in cross-coupling reactions. The specific electronic environment provided by the this compound ligand could lead to unique catalytic properties. Furthermore, the iodo group itself could participate in oxidative addition reactions, a key step in many catalytic cycles. However, without experimental data, the catalytic potential of metal complexes of this specific ligand remains speculative. Further research is needed to synthesize and evaluate the catalytic performance of such complexes in various organic transformations.

Potential in Materials Science

The field of materials science is constantly seeking new molecular building blocks for the construction of functional materials with tailored properties. Pyrazole-based compounds have been investigated for their potential use in the development of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials.

The ability of this compound to act as a ligand for metal ions suggests its potential as a building block for MOFs. The directionality of the coordination bonds and the potential for intermolecular interactions could lead to the formation of porous materials with applications in gas storage, separation, and catalysis.

Furthermore, the iodo-substituent provides a reactive site for post-synthetic modification of such materials. For example, the iodo group could be converted to other functional groups through cross-coupling reactions, allowing for the fine-tuning of the material's properties. Additionally, the pyrazole core could be incorporated into polymer backbones to create functional polymers with specific optical or electronic properties. While the direct application of this compound in materials science has not been extensively explored, its chemical functionality suggests that it could be a valuable component in the design of new materials.

Precursors for Polymer Synthesis and Functional Materials

Currently, there are no specific studies documenting the use of this compound as a monomer or precursor for polymer synthesis or in the creation of functional materials. However, its chemical structure suggests several hypothetical pathways for such applications.

The primary amine group (-NH₂) at the 5-position of the pyrazole ring is a key functional handle for polymerization. It could potentially undergo polycondensation reactions with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The incorporation of the substituted pyrazole ring into the polymer backbone could impart specific properties, such as thermal stability, altered solubility, or the ability to coordinate with metal ions.

Furthermore, the iodine atom at the 4-position offers a site for post-polymerization functionalization or for forming carbon-carbon bonds via cross-coupling reactions. For instance, a polymer derived from this monomer could be further modified using Suzuki or Sonogashira coupling reactions, allowing for the attachment of various functional groups to tune the material's properties. researchgate.netnih.gov This makes the compound a potentially versatile building block for creating materials with tailored optical, electronic, or chemical sensing capabilities.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Type | Potential Polymer Backbone Linkage |

| Polyamide | Diacyl chloride | Amide (-CO-NH-) |

| Polyurea | Diisocyanate | Urea (-NH-CO-NH-) |

| Polyimide | Dianhydride | Imide |

Note: This table is theoretical and represents potential synthetic routes that have not been reported in the literature for this specific compound.

Applications in Optoelectronic Devices (e.g., as a fluorophore or charge transport material)

No research has been published on the optoelectronic properties of this compound or its use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The potential for such applications stems from the general electronic characteristics of pyrazole derivatives. Pyrazole-based compounds can be highly conjugated and exhibit interesting photophysical properties. researchgate.netscispace.com The specific substituents on the this compound molecule would influence its electronic energy levels (HOMO/LUMO) and, consequently, its potential as a fluorophore or charge transport material.

The amine group acts as an electron-donating group, which could be part of a donor-pi-acceptor (D-π-A) chromophore structure if the molecule were further functionalized. The iodine atom could be replaced via cross-coupling reactions to introduce larger conjugated systems, thereby tuning the absorption and emission properties of the molecule. For example, attaching an electron-withdrawing group at the iodo-position could induce intramolecular charge transfer (ICT) characteristics, which are often desirable for fluorescent materials and sensors.

While some pyrazole derivatives have been investigated for their luminescent properties, the specific photophysical characteristics of this compound remain uncharacterized. scispace.com

Advanced Analytical Probe Applications

There is no available literature describing the development or use of this compound as an analytical probe. The discussion below is based on its structural features.

Development as a Tracer Molecule

A tracer molecule must have a detectable feature, such as a radioactive isotope or a fluorescent tag. In its current form, this compound is not inherently a tracer. However, it could be a precursor to one.

The iodine atom could be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) through isotopic exchange reactions. The resulting radiolabeled compound could then be used as a tracer in various chemical or biological systems, provided it has a specific binding target.

Alternatively, the amine group provides a convenient point of attachment for a fluorophore. By reacting the amine with a fluorescent dye that has a suitable reactive group (like an isothiocyanate or a succinimidyl ester), a fluorescently-tagged version of the molecule could be synthesized. This conjugate could then be used as a tracer in fluorescence-based detection methods.

Integration into Sensor Platforms for Chemical Detection

The design of a chemical sensor often involves a receptor unit that selectively interacts with an analyte and a transducer unit that signals this interaction. This compound could potentially be modified to serve in such a capacity, although no such sensors have been reported.

The pyrazole ring and its amine substituent could act as a binding site for specific metal ions or small organic molecules. The electronic properties of the molecule would likely change upon binding an analyte, leading to a detectable change in its fluorescence or absorbance spectrum. The iodine atom could be used to anchor the molecule to a surface (e.g., a gold nanoparticle or an electrode) via established coupling chemistries, facilitating the creation of a sensor device.

Table 2: Potential Functionalization of this compound for Analytical Applications

| Application | Required Modification | Rationale |

| Radiotracer | Replacement of ¹²⁷I with a radioactive isotope (e.g., ¹²⁵I) | Introduction of a detectable radioactive signal. |

| Fluorescent Probe | Covalent attachment of a fluorophore to the amine group | Introduction of a fluorescent reporting group. |

| Chemical Sensor | Attachment to a surface via the iodo-position; modification to create a specific binding pocket | Immobilization on a transducer surface; creating selectivity for a target analyte. |

Note: This table is hypothetical and outlines potential strategies for developing analytical probes from the title compound.

Theoretical and in Vitro Mechanistic Studies of Biological Interactions of 1 Ethyl 4 Iodo 3 Methyl 1h Pyrazol 5 Amine Excluding Clinical Data

Computational Approaches to Molecular Recognition

Computational methods are instrumental in predicting and analyzing the interaction of small molecules with biological macromolecules. These in silico techniques provide a foundational understanding of potential biological activity before extensive laboratory work is undertaken.

Molecular Docking Simulations with Macromolecular Targets (e.g., proteins, DNA)

There is no publicly available research that details molecular docking simulations performed with 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine. Such studies would theoretically involve docking this ligand into the active sites of various protein or DNA targets to predict its binding orientation and affinity. The results are often presented in a table format, which would typically include the target protein, the predicted binding energy (usually in kcal/mol), and the key interacting amino acid residues.

Interactive Data Table: Illustrative Example of Molecular Docking Data (Hypothetical)

| Macromolecular Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|

Binding Affinity Prediction and Hotspot Analysis

Binding affinity predictions, which quantify the strength of the interaction between a ligand and its target, have not been reported for this compound. This analysis, often an extension of molecular docking, uses scoring functions to estimate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Hotspot analysis, which identifies key residues contributing most to the binding energy, is also undocumented for this compound.

Pharmacophore Modeling for Ligand-Receptor Interactions

No pharmacophore models have been developed based on the structure of this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific receptor. This information is crucial for designing new molecules with similar or improved activity.

In Vitro Biochemical and Cellular Studies for Mechanistic Elucidation

In vitro studies are critical for validating computational predictions and for directly measuring the biological activity of a compound in a controlled laboratory setting.

Enzyme Inhibition or Activation Kinetics (Isolated Systems)

There are no published studies on the effects of this compound on enzyme activity. Such research would involve incubating the compound with an isolated enzyme and its substrate to determine if it acts as an inhibitor or activator. Key parameters like the IC50 value (for inhibition) or EC50 value (for activation), as well as the mechanism of inhibition (e.g., competitive, non-competitive), would be determined.

Interactive Data Table: Illustrative Example of Enzyme Inhibition Data (Hypothetical)

| Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

|---|

Receptor Binding Assays in Cell-Free Systems

No data from receptor binding assays for this compound are available in the scientific literature. These assays are used to measure the affinity and selectivity of a compound for a specific receptor. Typically, a radiolabeled ligand is used to compete with the test compound for binding to the receptor, allowing for the determination of the compound's binding affinity (Ki).

Modulation of Specific Cellular Pathways (e.g., signaling cascades) in Isolated Cell Lines, Focusing on Mechanism

There is no available research documenting the effects of this compound on any specific cellular signaling cascades or pathways in isolated cell lines. Studies that would typically provide this information, such as kinase assays, reporter gene assays, or transcriptomic analyses, have not been published for this compound.

Interaction with Membrane Components and Liposomes

Similarly, the scientific literature lacks any studies on the interaction of this compound with biological membranes or artificial liposome (B1194612) models. Therefore, no data is available regarding its potential to alter membrane fluidity, permeability, or interact with specific lipid or protein components of the cell membrane.

Without primary research data, any discussion on the biological activities of this specific compound would be purely speculative and would not meet the required standards of scientific accuracy. The information requested, including detailed research findings and data tables, does not appear to exist in the public domain at this time.

Advanced Analytical Methodologies for the Detection and Quantification of 1 Ethyl 4 Iodo 3 Methyl 1h Pyrazol 5 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine from complex matrices and for the assessment of its purity. These techniques are pivotal in ensuring the quality and consistency of the compound for its intended applications.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of pyrazole (B372694) derivatives. A validated reverse-phase HPLC (RP-HPLC) method can be effectively employed for the determination of this compound. The chromatographic separation can be achieved on a C18 column, with an isocratic mobile phase potentially consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer like 0.1% trifluoroacetic acid ijcpa.in.

Detection Modes:

UV-Vis and Photodiode Array (PDA) Detection: The pyrazole ring system inherently possesses chromophores that allow for detection by UV-Vis spectroscopy. The UV absorption spectrum of pyrazole itself shows a maximum at approximately 203 nm rsc.org. For substituted pyrazoles, the absorption maxima may shift. A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing spectra across the peak nih.gov. While specific spectral data for this compound is not readily available, analysis of similar compounds suggests that monitoring in the low UV range (e.g., 206 nm) would be effective ijcpa.in.

Evaporative Light Scattering Detection (ELSD): For instances where the UV response of this compound or its impurities might be weak or non-existent, an Evaporative Light Scattering Detector (ELSD) can be a valuable alternative or complementary detector. ELSD is a mass-based detector that is independent of the optical properties of the analyte, making it suitable for detecting any non-volatile compound semanticscholar.org.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.1% Trifluoroacetic Acid in Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5.0 µL |

| Column Temperature | 25 °C |

| Detection | UV at 206 nm |

This table presents a hypothetical HPLC method based on methods developed for similar pyrazoline derivatives ijcpa.in.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or polar compounds like many pyrazole derivatives, chemical derivatization is often necessary to enhance their volatility and improve their chromatographic behavior jfda-online.com. Silylation, acylation, or alkylation are common derivatization techniques that can be applied jfda-online.com. For this compound, the primary amine group is a potential site for derivatization.

Once derivatized, the compound can be separated on a suitable GC column and detected by a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, which is invaluable for unequivocal identification researchgate.net. While the specific mass fragmentation pattern for this compound is not documented, general fragmentation pathways for pyrazoles have been studied and can provide a basis for structural elucidation researchgate.net.

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations in the pharmaceutical industry selvita.comshimadzu.com. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages such as faster analysis times and reduced solvent consumption compared to traditional normal-phase HPLC selvita.com. If this compound were to exist as enantiomers, for instance, due to chiral centers introduced during synthesis or derivatization, SFC would be the method of choice for their separation. Chiral stationary phases (CSPs) are employed to achieve enantiomeric resolution chromatographyonline.comnih.gov. The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP chromatographyonline.com.

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer high sensitivity and are particularly well-suited for the detection of electroactive species. The pyrazole nucleus and the iodo-substituent in this compound suggest that this compound is amenable to electrochemical analysis.

Voltammetric techniques, such as cyclic voltammetry (CV), can be used to study the redox behavior of this compound. Studies on other halogenated pyrazoles have demonstrated their electrochemical activity acs.orgnih.gov. By applying a potential sweep to a working electrode, a characteristic voltammogram can be obtained, providing information about the oxidation and reduction potentials of the analyte. This information is not only useful for qualitative identification but can also be the basis for quantitative analysis through methods like differential pulse voltammetry or square wave voltammetry, which offer lower detection limits. Amperometry, which measures the current at a fixed potential, can be coupled with HPLC as a sensitive detection method.

The electrochemical halogenation of pyrazoles, including iodination, has been studied, indicating that the iodo-group is electrochemically active rsc.orgresearchgate.netmdpi.com. The electrochemical behavior of the target compound would likely involve the pyrazole ring and the C-I bond.

The development of biosensors and chemosensors based on pyrazole derivatives has been an active area of research for the detection of various analytes, particularly metal ions semanticscholar.orgnih.gov. These sensors often utilize the coordinating properties of the nitrogen atoms in the pyrazole ring nih.gov. A chemosensor for this compound could potentially be designed by incorporating a specific recognition element that selectively binds to the molecule. This binding event would then be transduced into a measurable signal, such as a change in fluorescence or a colorimetric response. While no specific biosensors or chemosensors for this particular compound have been reported, the versatility of the pyrazole scaffold suggests that the development of such sensors is a feasible and promising avenue for its rapid and selective detection.

Spectroscopic Quantification Techniques

Spectroscopic techniques are fundamental in the analytical chemistry of pyrazole derivatives, enabling their quantification through the interaction of electromagnetic radiation with the sample. These methods are valued for their sensitivity, selectivity, and the wealth of structural information they can provide.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely utilized technique for the quantitative analysis of organic compounds possessing chromophores. The absorption of ultraviolet or visible light by the analyte solution is measured at a specific wavelength, and its concentration is determined using the Beer-Lambert law.

For pyrazole-based compounds, the pyrazole ring itself and any associated chromophoric substituents contribute to their UV-Vis absorption spectra. Research on various pyrazole derivatives indicates that their absorption maxima can vary significantly depending on the specific substitution pattern and the solvent used. For instance, studies on pyrazole azo dyes have reported intense absorption bands in the range of 216–359 nm. nih.gov The position and intensity of these absorption bands are influenced by the electronic transitions within the molecule, primarily π → π* and n → π* transitions.

While specific experimental data for this compound is not extensively available in the public domain, a hypothetical UV-Vis analysis would involve scanning a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) across the UV-Vis range to determine its wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the target compound in an unknown sample can then be interpolated from this calibration curve.

Table 1: Illustrative UV-Vis Absorption Data for Related Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Pyrazole Azo Dyes | Ethanol | 216-359 | nih.gov |

| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Ethanol/Water (99:1) | 250 | nih.gov |

This table presents data for structurally related compounds to illustrate the typical UV-Vis absorption ranges for pyrazole derivatives.

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive analytical technique used for the detection and quantification of fluorescent molecules, known as fluorophores. While pyrazole itself is generally considered non-fluorescent, the introduction of specific substituents to the pyrazole ring can induce fluorescence. rsc.org

The fluorescence properties of substituted pyrazoles are highly dependent on their molecular structure and the surrounding environment, such as solvent polarity. For many pyrazole derivatives, fluorescence emission is observed in the blue to yellow region of the electromagnetic spectrum. sryahwapublications.comresearchgate.net The process involves exciting the molecule at a specific wavelength, causing it to move to a higher electronic state. As it returns to its ground state, it emits a photon of light at a longer wavelength, and this emitted light is detected.

For the trace analysis of this compound, the initial step would be to determine its native fluorescence characteristics, if any. This would involve measuring its excitation and emission spectra to identify the optimal wavelengths for analysis. If the compound is not naturally fluorescent, derivatization with a fluorescent tag could be employed. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for highly sensitive quantification, often at pico- or even femtomolar levels.

Table 2: Representative Fluorescence Data for Substituted Pyrazole Derivatives

| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| Pyrazoline Derivatives | 290 | 300-370 | nih.gov |

| Pyrazole Oxadiazole Derivatives | Not Specified | 410-450 | researchgate.net |

This table provides examples of fluorescence characteristics for various classes of pyrazole derivatives to indicate potential ranges.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the selective and sensitive analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the quantification of pyrazole derivatives in various matrices. The liquid chromatography (LC) component separates the target analyte from other components in the sample based on its physicochemical properties. For polar compounds like many pyrazole derivatives, reversed-phase chromatography is often employed. The separation of a similar compound, 3,4-dimethyl-1H-pyrazole, has been challenging due to its polarity, but the use of ion-pair reagents has shown to improve retention on reversed-phase columns. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In the first stage, the precursor ion corresponding to the molecular weight of the analyte is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For volatile and thermally stable pyrazole derivatives, GC-MS/MS offers an alternative analytical approach. In gas chromatography (GC), the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. Similar to LC-MS/MS, the use of tandem mass spectrometry enhances selectivity and reduces background noise. The applicability of GC-MS for the analysis of pyrazole-related compounds has been demonstrated in various studies. jmchemsci.com

Table 3: Predicted Mass Spectrometric Data for a Structurally Similar Compound

| Compound | Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|---|

| 1-ethyl-3-methyl-1H-pyrazol-5-amine | [M+H]+ | 126.10258 | 124.9 |

| [M+Na]+ | 148.08452 | 134.6 | |

| [M-H]- | 124.08802 | 126.1 |

This data is for the closely related compound 1-ethyl-3-methyl-1H-pyrazol-5-amine and is provided to illustrate the type of mass spectrometric information that would be relevant for the analysis of this compound. uni.lu

Structure Reactivity and Structure Property Relationships of 1 Ethyl 4 Iodo 3 Methyl 1h Pyrazol 5 Amine Analogues

Impact of Substituent Variations on Chemical Reactivity and Regioselectivity

The reactivity and regioselectivity of the pyrazole (B372694) ring in 1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-amine are governed by the interplay of the electronic effects of its substituents: the N-ethyl group, the C3-methyl group, the C4-iodo group, and the C5-amino group. Pyrazoles are aromatic heterocyclic systems with a versatile chemical nature, featuring both nucleophilic and electrophilic centers. asocse.org

The amino group at the C5 position is a strong electron-donating group, which significantly increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. Conversely, the iodine atom at the C4 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The N-ethyl and C3-methyl groups are weakly electron-donating.